2,6-Diisopropyl-4-nitrosophenol
Description
Properties
CAS No. |
15206-39-0 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-nitroso-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C12H17NO2/c1-7(2)10-5-9(13-15)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 |
InChI Key |
ZPXWXMJFBGTNTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)N=O |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Diisopropyl 4 Nitrosophenol and Analogs
Direct Chemical Synthesis of 2,6-Diisopropyl-4-nitrosophenol
The introduction of a nitroso group at the para-position of 2,6-diisopropylphenol is the most direct conceptual route to this compound. However, the bulky isopropyl groups flanking the hydroxyl moiety significantly influence the reactivity of the aromatic ring.
In Vitro Formation Pathways from Propofol (B549288) Derivatives
Research has demonstrated the formation of this compound, also referred to as 4-nitrosopropofol, from its parent compound, propofol (2,6-diisopropylphenol), under specific in vitro conditions. One notable pathway involves the interaction of propofol with peroxynitrite (ONOO⁻). nih.gov In these studies, the reaction of propofol with peroxynitrite in either methanolic or alkaline-buffered solutions leads to the formation of an intermediate, which subsequently decomposes to yield 4-nitrosopropofol. nih.gov This transformation is particularly efficient at an optimal pH range of 10-12. nih.gov The proposed mechanism suggests the involvement of a nitrosodioxyl radical (ONOO•) which forms an adduct with the propofoxyl radical, ultimately leading to the desired nitrosated product. nih.gov While this method highlights a potential biochemical pathway, it also serves as a viable, albeit specialized, synthetic route.
It is important to note that the reaction of propofol with nitric oxide (*NO) under aerobic conditions can also produce this compound, although this pathway is characterized by very low yields and slow reaction rates. nih.gov
Mechanistic Aspects of Nitrosation in Sterically Hindered Phenols
The direct nitrosation of phenols typically proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is the nitrosonium ion (NO⁺) or a related species generated from nitrous acid in an acidic medium. The hydroxyl group of the phenol (B47542) is a strong activating group, directing the incoming electrophile to the ortho and para positions.
In the case of sterically hindered phenols like 2,6-diisopropylphenol, the two bulky isopropyl groups at the ortho positions create significant steric hindrance. This steric crowding makes the approach of the electrophile to the ortho positions highly unfavorable, thus strongly favoring substitution at the less hindered para position.
Kinetic studies on the nitrosation of related sterically hindered phenols, such as 2,6-dimethylphenol, have shown that these compounds are highly reactive towards nitrosating agents. The reaction is believed to proceed through the formation of a Wheland intermediate (a resonance-stabilized carbocation), followed by deprotonation to restore aromaticity. For some nitrosation reactions of phenols, the proton loss from the Wheland intermediate can be the rate-determining step.
Precursor Chemistry and Functionalization Approaches
The synthesis of this compound is intrinsically linked to the availability and chemistry of its precursor, 2,6-diisopropylphenol.
Synthesis of 2,6-Diisopropylphenol as a Foundational Precursor
2,6-Diisopropylphenol (propofol) is a commercially significant compound, and several methods for its synthesis have been developed. A common industrial method involves the direct isopropylation of phenol using propylene (B89431) in the presence of an acid catalyst. researchgate.netrsc.org Zeolites, such as H-beta and H-mordenite, have been shown to be effective catalysts for the vapor-phase isopropylation of phenol with isopropyl alcohol, leading to the selective formation of 2,6-diisopropylphenol. researchgate.netrsc.org
Another synthetic approach involves a two-step process starting from 4-hydroxybenzoic acid. This method consists of a double Friedel-Crafts alkylation of 4-hydroxybenzoic acid with an isopropylating agent, followed by a decarboxylation step to yield 2,6-diisopropylphenol. nih.gov This route offers the advantage of avoiding the formation of other isomeric diisopropylphenols. A continuous flow process for this two-step synthesis has also been reported. nih.gov
| Precursor Synthesis Method | Starting Material | Key Reagents/Catalysts | Product | Ref. |
| Direct Isopropylation | Phenol | Propylene, Acid Catalyst (e.g., Zeolites) | 2,6-Diisopropylphenol | researchgate.netrsc.org |
| Two-Step Synthesis | 4-Hydroxybenzoic acid | Isopropylating agent, H₂SO₄, Heat (for decarboxylation) | 2,6-Diisopropylphenol | nih.gov |
Exploration of Alternative Nitrosation Strategies for Phenolic Scaffolds
Beyond the use of nitrous acid, other nitrosating agents can be employed for the nitrosation of phenols. These alternative reagents can offer advantages in terms of reactivity, selectivity, and milder reaction conditions.
One such strategy is transnitrosation , which involves the transfer of a nitroso group from a donor molecule to the phenolic substrate. For instance, N-methyl-N-nitroso-p-toluenesulfonamide (MNTS) has been used as a transnitrosating agent for various phenols.
Peroxynitrite , as mentioned earlier, serves as a potent nitrosating agent for propofol, particularly in alkaline media. nih.gov This reagent is a powerful oxidant and nitrating agent, and its reaction with phenols can be complex, leading to a mixture of nitrosated and nitrated products depending on the reaction conditions. nih.gov
Nitrosyl halides, such as nitrosyl chloride (NOCl), are also effective nitrosating agents that can be used for the C-nitrosation of activated aromatic rings.
Derivatization Strategies for Phenols to Incorporate the Nitrosyl Group
The introduction of a nitrosyl group onto a phenolic ring is a key functionalization step. The choice of strategy depends on the substrate's reactivity and the desired reaction outcome.
For highly activated phenols, direct nitrosation with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) is often the most straightforward approach. The reaction is typically carried out at low temperatures to minimize side reactions.
In cases where direct nitrosation is problematic due to substrate decomposition or low selectivity, a multi-step approach can be considered. This could involve the introduction of a different functional group that can be subsequently converted to a nitroso group. However, for a sterically hindered yet activated phenol like 2,6-diisopropylphenol, direct para-nitrosation remains the most logical and efficient synthetic design. The key is to carefully control the reaction conditions to achieve high selectivity for the desired 4-nitroso product.
Purification and Isolation Techniques for Nitrosophenols
The isolation and purification of nitrosophenols, including this compound and its analogs, are critical steps to remove unreacted starting materials, catalysts, and by-products such as isomeric impurities or over-nitrosated products. The choice of method depends on the physical properties of the target compound (e.g., polarity, solubility, thermal stability) and the nature of the impurities. Common techniques employed include filtration, recrystallization, and chromatography.
Following synthesis, the initial isolation of a solid nitrosophenol product from the reaction mixture is often achieved by simple filtration. For instance, in the nitrosation of phenol to produce p-nitrosophenol, the precipitated product can be filtered directly from the aqueous reaction medium. google.comgoogle.comgoogleapis.com The isolated solid is typically washed with cold water or other appropriate solvents to remove residual acid and other water-soluble impurities. google.comgoogleapis.comorgsyn.org For thermally sensitive compounds, vacuum drying at a controlled, low temperature (e.g., ~50 °C) is employed to remove the washing solvent without causing degradation. google.com
Recrystallization is a widely used and effective technique for purifying crude solid nitrosophenols and related compounds. The process involves dissolving the impure compound in a suitable hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent. The selection of the solvent system is crucial for efficient purification. For example, 2,6-dimethyl-4-nitrosophenol (B77472) can be purified by recrystallization from an ethanol/water mixture to achieve a purity of over 95%. Similarly, the related compound 2,6-diisopropyl-4-nitroaniline (B66186) is purified via recrystallization from ethanol/water mixtures. For other analogs, different solvents may be employed; for instance, purifying 2,6-dibromo-4-nitrophenol (B181593) by recrystallization from 50% acetic acid has been reported, although it may not substantially improve the quality of the product. orgsyn.org
| Compound | Solvent System(s) | Notes |
| 2,6-Dimethyl-4-nitrosophenol | Ethanol / Water | Improves purity to >95%. |
| 2,6-Diisopropyl-4-nitroaniline (analog) | Ethanol / Water | Yields crystals with >99.5% purity (as measured by HPLC). |
| 2,6-Dibromo-4-nitrophenol (analog) | 50% Acetic Acid | Recrystallization may not significantly improve purity; product decomposes at its melting point. orgsyn.org |
| p-Nitrosophenol | Diethyl Ether, Dichloromethane | Due to thermal sensitivity, isolation is best achieved by liquid-liquid extraction followed by solvent evaporation at room temperature. sciencemadness.org |
Table 1. Examples of Recrystallization Solvents for Nitrosophenols and Analogs.
Column chromatography is a powerful method for separating compounds based on their differential adsorption to a stationary phase. wpmucdn.comresearchgate.net It is particularly useful for separating isomeric mixtures, such as ortho- and para-nitrophenols, which often form during synthesis. wpmucdn.com The principles are directly applicable to nitrosophenol purification. A glass column is packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel or alumina. The crude mixture is loaded onto the top of the column, and a solvent or mixture of solvents (the mobile phase) is passed through the column. wpmucdn.comresearchgate.net Compounds with lower polarity and weaker interactions with the stationary phase travel down the column more quickly, allowing for the separation of components into different fractions. wpmucdn.com
For nitrophenol analogs, which have polarity differences similar to nitrosophenols, silica gel is a common stationary phase, with eluent systems like benzene (B151609) or hexane/ethyl acetate (B1210297) mixtures being used. wpmucdn.comyoutube.com The separation can be monitored by techniques like Thin-Layer Chromatography (TLC) to identify the contents of each collected fraction. wpmucdn.com
| Target Compound(s) | Stationary Phase | Mobile Phase (Eluent) | Separation Principle |
| ortho- and para-Nitrophenol (analogs) | Silica Gel or Alumina | Benzene | The less polar ortho-nitrophenol elutes first, followed by the more polar para-nitrophenol which binds more strongly to the stationary phase. wpmucdn.comyoutube.com |
| 2,6-Diisopropyl-4-nitroaniline (analog) | Silica Gel | Hexane / Ethyl Acetate (9:1) | Effective for removing trace isomeric impurities. |
Table 2. Column Chromatography Systems for Purification of Nitrophenol Analogs.
Other specialized purification techniques can also be applied. Steam distillation can be used to separate volatile ortho-isomers from the less volatile para-isomers in crude nitrophenol mixtures, a principle that may be extended to nitrosophenol analogs. sciencemadness.org For compounds that are thermally unstable, liquid-liquid extraction with a low-boiling-point solvent, such as diethyl ether or dichloromethane, is a gentle alternative to methods requiring heat. sciencemadness.org Furthermore, advanced chromatographic methods like High-Performance Liquid Chromatography (HPLC) , often coupled with a pre-concentration step like solid-phase extraction (SPE), can be used for both analytical quantification and preparative purification of phenols and nitrophenols, offering high resolution and purity. chromatographyonline.comnih.gov
Spectroscopic and Structural Elucidation of 2,6 Diisopropyl 4 Nitrosophenol
Advanced Spectroscopic Characterization Techniques
A combination of sophisticated spectroscopic methods is employed to build a comprehensive understanding of the molecular structure and electronic nature of 2,6-diisopropyl-4-nitrosophenol. While direct and complete spectroscopic data for this specific compound is not extensively published, valuable insights can be inferred from the analysis of closely related molecules, including 2,6-diisopropylphenol, 4-nitrosophenol (B94939), and 4-nitrophenol (B140041).
Electron Spin Resonance (ESR) Spectroscopy for Investigating Molecular Environment and Perturbation
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying compounds with unpaired electrons. nih.gov In the context of this compound, ESR can be utilized to investigate the corresponding phenoxyl radical, which can be generated through oxidation. The resulting spectrum provides detailed information about the electronic environment of the unpaired electron and its interaction with nearby magnetic nuclei.
The nonenzymatic reduction of nitroso compounds can lead to the formation of hydronitroxide radicals, which are ESR-active. nih.gov For instance, the reduction of compounds like nitrosobenzene (B162901) has been shown to produce such radicals, which are detectable by ESR spectroscopy. nih.gov Similarly, the phenoxyl radical of this compound would be stabilized by the bulky diisopropyl groups, influencing the hyperfine structure of the ESR spectrum. The interaction of the unpaired electron with the nitrogen nucleus of the nitroso group and with the protons of the aromatic ring and the isopropyl groups would lead to a complex hyperfine splitting pattern, which can be analyzed to map the spin density distribution within the molecule. Studies on other hindered phenols demonstrate the formation of stable phenoxyl radicals, and ESR is a key tool in their characterization. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and O-H Stretching Characterization
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups and structural features. The analysis of the IR spectrum of this compound would reveal characteristic absorption bands for its key functional groups.
A crucial aspect of the IR spectrum of this molecule is the O-H stretching vibration. In sterically hindered phenols like 2,6-diisopropylphenol, the O-H stretching frequency is sensitive to the conformation of the ortho substituents. nih.gov The IR spectrum of 2,6-diisopropylphenol in a dilute solution of carbon tetrachloride exhibits absorption bands for the O-H stretching region at 3619 cm⁻¹ (an intense peak) and 3641 cm⁻¹ (a shoulder). nih.gov The presence of multiple bands suggests the existence of different rotational conformers.
For this compound, the O-H stretching frequency would be influenced not only by the steric hindrance of the isopropyl groups but also by the electronic effect of the para-nitroso group. The nitroso group is electron-withdrawing, which could potentially lower the O-H stretching frequency compared to 2,6-diisopropylphenol.
Other significant vibrational modes would include the N=O stretching of the nitroso group, typically observed in the range of 1500-1600 cm⁻¹, and the C-N stretching, expected around 1100-1250 cm⁻¹. The aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions. Comparing with 4-nitrosophenol, which shows characteristic IR absorptions, can aid in the assignment of the spectrum of its diisopropyl derivative. researchgate.net
| Functional Group | Expected Wavenumber (cm⁻¹) (Inferred) | **Reference Compound and Wavenumber (cm⁻¹) ** |
| O-H Stretch | ~3600-3640 | 2,6-diisopropylphenol: 3619, 3641 nih.gov |
| C-H Stretch (Aromatic) | ~3000-3100 | - |
| C-H Stretch (Aliphatic) | ~2850-3000 | - |
| N=O Stretch | ~1500-1600 | 4-nitrosophenol researchgate.net |
| C=C Stretch (Aromatic) | ~1450-1600 | - |
| C-N Stretch | ~1100-1250 | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Conformational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the determination of structural connectivity and conformational features.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine protons of the isopropyl groups, and the methyl protons of the isopropyl groups. Due to the symmetry of the molecule, the two aromatic protons would be chemically equivalent, as would the two isopropyl groups. The chemical shift of the phenolic proton is often broad and its position can be concentration-dependent.
The ¹³C NMR spectrum would provide complementary information, with signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the hydroxyl, nitroso, and diisopropyl substituents. The carbons of the isopropyl groups would also have characteristic chemical shifts. Data from related compounds like 4-nitrosophenol and 2,6-diisopropylphenol can be used to predict the approximate chemical shifts. chemicalbook.comlibretexts.org
| Proton Type | Expected Chemical Shift (ppm) (Inferred) | Reference Compound and Chemical Shift (ppm) |
| Phenolic OH | Variable, likely broad | 4-nitrosophenol: broad signal chemicalbook.com |
| Aromatic CH | ~7.0-8.0 | 4-nitrosophenol: 6.4-7.8 chemicalbook.com |
| Isopropyl CH | ~3.0-3.5 | 2,6-diisopropylphenol libretexts.org |
| Isopropyl CH₃ | ~1.2-1.4 | 2,6-diisopropylphenol libretexts.org |
| Carbon Type | Expected Chemical Shift (ppm) (Inferred) | Reference Compound and Chemical Shift (ppm) |
| C-OH | ~150-160 | 4-nitrosophenol chemicalbook.com |
| C-NO | ~140-150 | 4-nitrosophenol chemicalbook.com |
| Aromatic C-H | ~115-130 | 4-nitrosophenol chemicalbook.com |
| Aromatic C-isopropyl | ~135-145 | 2,6-diisopropylphenol libretexts.org |
| Isopropyl CH | ~25-30 | 2,6-diisopropylphenol libretexts.org |
| Isopropyl CH₃ | ~22-25 | 2,6-diisopropylphenol libretexts.org |
Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₁₂H₁₇NO₂), the exact mass can be calculated and would be confirmed by high-resolution mass spectrometry. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of the compound.
The fragmentation pattern upon electron ionization would be influenced by the stability of the resulting fragments. Common fragmentation pathways for phenols include the loss of a hydrogen atom, a methyl group from the isopropyl substituents, or the entire isopropyl group. The nitroso group could also be lost as NO. The fragmentation of related compounds like 4-nitrophenol shows characteristic losses of NO₂ and other fragments, which can serve as a guide for predicting the fragmentation of the nitroso analogue.
| Ion | m/z (Inferred) | Possible Fragmentation Pathway |
| [M]⁺ | 207 | Molecular Ion |
| [M-CH₃]⁺ | 192 | Loss of a methyl group |
| [M-NO]⁺ | 177 | Loss of the nitroso group |
| [M-C₃H₇]⁺ | 164 | Loss of an isopropyl group |
Conformational Analysis and Steric Hindrance Effects
The presence of bulky substituents ortho to the hydroxyl group in phenols introduces significant steric hindrance, which in turn dictates the molecule's conformation and reactivity.
Influence of ortho-Diisopropyl Groups on Phenolic O-H Bond Orientation and Flexibility
The two isopropyl groups at the ortho positions of the benzene (B151609) ring in this compound play a crucial role in determining the orientation and rotational flexibility of the phenolic O-H bond. These bulky groups restrict the free rotation of the hydroxyl group around the C-O bond.
Studies on 2,6-diisopropylphenol have shown that the steric interactions between the hydroxyl group and the isopropyl groups lead to the existence of multiple stable conformers. nih.gov These conformers differ in the relative orientation of the O-H bond with respect to the isopropyl groups. This is in contrast to less hindered phenols where the O-H group might have more rotational freedom. The "fenced-in" nature of the hydroxyl group due to the ortho substituents affects its hydrogen bonding capabilities and its reactivity. The flexibility of the O-H bond is therefore significantly reduced, which has implications for the chemical properties of the molecule.
Conformational Isomerism and Rotational Barriers in 2,6-Diisopropylated Phenols
The presence of bulky 2,6-diisopropyl groups imposes significant steric constraints that dictate the conformational preferences and rotational dynamics within the molecule. The rotation of the isopropyl groups and the hydroxyl group is hindered, leading to the existence of distinct conformers.
In sterically hindered phenols such as 2,6-diisopropylphenol, the hydroxyl group's rotation is a key factor in determining conformational isomerism. Infrared (IR) spectroscopy of 2,6-diisopropylphenol in a dilute carbon tetrachloride solution reveals two absorptions for the O-H stretching vibration: an intense peak at 3619 cm⁻¹ and a shoulder at 3641 cm⁻¹. uq.edu.au This observation suggests the presence of multiple stable conformers. Quantum chemical calculations have identified five stable conformers for 2,6-diisopropylphenol, which differ in the relative orientations of the two ortho-isopropyl groups. uq.edu.au The experimental IR spectrum can be accurately simulated by considering the calculated frequencies and relative stabilities of these conformers. uq.edu.au
The rotational barrier of the hydroxyl group in these hindered environments is a subject of considerable interest. For the related molecule 2,6-di-tert-butylphenol, the rotational spectrum indicates a tunneling motion of the hydroxyl group's hydrogen atom between two equivalent in-plane positions, with a barrier to this rotation (V₂) of approximately 1200 cm⁻¹. unibo.it In 2,6-diisopropylphenol, a similar tunneling splitting is observed, suggesting a comparable, albeit slightly different, rotational barrier for the hydroxyl group. unibo.it The barriers for the OH group facing the hydrogen atoms of the isopropyl groups or the isopropyl groups themselves have been calculated to be 995 and 1035 cm⁻¹, respectively. unibo.it
The rotation of the isopropyl groups themselves is also restricted. Due to the steric clash with the hydroxyl group and the other isopropyl group, free rotation is not possible. This leads to preferred orientations of the isopropyl groups, further contributing to the complexity of the conformational landscape. The interplay of these rotational barriers results in a molecule with a well-defined, albeit complex, set of low-energy conformations.
X-ray Crystallography and Solid-State Structure Determination
As of the current literature, a specific X-ray crystal structure for this compound has not been reported. However, the solid-state structure can be inferred by examining related compounds. For instance, the crystal structure of other 2,6-diisopropylphenyl derivatives has been determined, providing insights into the packing and intermolecular interactions that can be expected. unibo.it
In the solid state, sterically hindered phenols often exhibit hydrogen bonding involving the phenolic hydroxyl group, either with other phenol (B47542) molecules or with other functional groups present. In the case of this compound, the nitroso group can act as a hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure would feature intermolecular hydrogen bonds between the hydroxyl group of one molecule and the oxygen or nitrogen atom of the nitroso group of a neighboring molecule.
The tautomeric equilibrium between the phenol-oxime forms is another critical aspect. In the solid state, 4-nitrosophenol exists predominantly in the quinone monoxime form. The introduction of the bulky 2,6-diisopropyl groups may influence this equilibrium in the solid state of the title compound.
Spectroscopic Data for Related Compounds
To further understand the spectroscopic characteristics of this compound, it is useful to consider the data for its parent constituents.
Table 1: Spectroscopic Data for 4-Nitrosophenol
| Spectrum Type | Solvent | Chemical Shifts (ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR | DMSO-d₆ | 13 (s, 1H, OH), 7.66 (d, 2H), 6.63 (d, 2H) |
| ¹³C NMR | Data not readily available in searched sources | |
| IR | KBr Pellet | Data not readily available in searched sources |
Data sourced from ChemicalBook. chemicalbook.com
Table 2: Spectroscopic Data for 2,6-Diisopropylphenol
| Spectrum Type | Solvent/Technique | Wavenumber (cm⁻¹) or Chemical Shifts (ppm) |
| IR (O-H stretch) | Dilute CCl₄ | 3641 (shoulder), 3619 (intense) |
Data sourced from ChemistryViews. uq.edu.au
The ¹H NMR spectrum of 4-nitrosophenol shows the characteristic signals for the aromatic protons and the hydroxyl proton. chemicalbook.com The IR spectrum of 2,6-diisopropylphenol highlights the effect of steric hindrance on the hydroxyl group's vibrational frequency. uq.edu.au For this compound, one would expect a combination of these features: the hindered hydroxyl stretch in the IR, and in the ¹H NMR, signals for the aromatic protons (which would likely be a singlet due to symmetry), the isopropyl protons (a doublet for the methyls and a septet for the methine), and the phenolic proton. The exact chemical shifts would be influenced by the combined electronic effects of the nitroso and hydroxyl groups, as well as the steric environment.
Theoretical and Computational Chemistry of 2,6 Diisopropyl 4 Nitrosophenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For 2,6-diisopropyl-4-nitrosophenol, these calculations elucidate its electronic nature, stability, and spectroscopic characteristics.
Electronic Structure and Bonding Analysis
The electronic structure of this compound is characterized by a substituted phenolic ring. The aromatic ring forms the core of the molecule, with the hydroxyl (-OH), nitroso (-NO), and two isopropyl groups influencing the electron distribution. The hydroxyl group is an electron-donating group, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the nitroso group at the para position is electron-withdrawing, which delocalizes the electron density from the ring.
Energy Minimization and Conformational Landscape Mapping
The conformational landscape of this compound is primarily defined by the rotation of the isopropyl groups and the hydroxyl group. Due to the steric hindrance from the two ortho-isopropyl groups, the rotation of these groups is restricted, leading to several possible stable conformers.
Computational studies on the closely related 2,6-diisopropylphenol have revealed the existence of multiple stable conformers that differ in the relative orientations of the ortho-substituents. chemistryviews.org A similar landscape is expected for the nitroso-substituted derivative. Energy minimization calculations can identify these low-energy conformers. By systematically rotating the key dihedral angles (e.g., the C-C-C-C angle of the isopropyl groups and the C-C-O-H angle of the phenol) and calculating the potential energy at each step, a conformational energy map can be generated. This map reveals the energy barriers between different conformations and identifies the most stable, or global minimum, structure. researchgate.netresearchgate.net The presence of multiple minima on the potential energy surface indicates that the molecule can exist as a mixture of different conformers at room temperature.
Table 1: Hypothetical Conformational Analysis Data for this compound based on Analogous Compounds
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) at 298 K |
| A | 0.00 | τ(C1-C2-C7-H) = 60, τ(C1-C6-C10-H) = 60 | 65 |
| B | 0.85 | τ(C1-C2-C7-H) = 180, τ(C1-C6-C10-H) = 60 | 25 |
| C | 1.50 | τ(C1-C2-C7-H) = 180, τ(C1-C6-C10-H) = 180 | 10 |
Note: This table is illustrative and based on principles from conformational analysis of sterically hindered phenols. Actual values require specific calculations for this compound.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, key spectroscopic features include its vibrational (infrared and Raman) and electronic (UV-Vis) spectra.
Ab initio calculations have been successfully used to simulate the infrared spectra of similar molecules like 2,6-diisopropylphenol, where calculations could reproduce and assign complex spectral features arising from different conformers. chemistryviews.org For this compound, calculations would predict the vibrational frequencies corresponding to specific bond stretches, bends, and torsions. For example, the O-H stretching frequency is sensitive to its environment and would likely show distinct peaks for different conformers. Similarly, the N=O and C-N stretching frequencies would provide signatures for the nitroso group. Comparing the calculated spectrum with an experimental one helps in the detailed assignment of spectral bands. researchgate.net
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying molecules of this size.
Optimization of Molecular Geometries and Vibrational Frequencies
A crucial first step in any computational study is to find the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT methods, such as the popular B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the forces on each atom are minimized until a stationary point on the potential energy surface is reached. epa.govnih.gov For this compound, this would yield precise bond lengths, bond angles, and dihedral angles for the global minimum energy conformer.
Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies. These calculations produce a set of normal modes, each with a corresponding frequency. The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the method, allowing for a more accurate comparison with experimental IR and Raman spectra. nih.gov A frequency calculation also serves to confirm that the optimized structure is a true minimum, as indicated by the absence of imaginary frequencies. rsc.org
Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for a Substituted Nitrophenol
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |
| 1 | 3645 | 3620 | O-H stretch |
| 2 | 1590 | 1585 | N=O stretch |
| 3 | 1520 | 1515 | Aromatic C=C stretch |
| 4 | 1340 | 1342 | C-N stretch |
| 5 | 1260 | 1265 | C-O stretch |
Note: This table is based on data for analogous compounds like 2,6-dimethyl-4-nitrophenol (B181267) and serves as an example. nih.gov Specific values for this compound would require dedicated DFT calculations.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. chemistryviews.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov
For this compound, an FMO analysis would reveal the spatial distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom of the hydroxyl group. The LUMO, in contrast, would likely be concentrated around the electron-withdrawing nitroso group and the aromatic ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial reactivity descriptor. A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. epa.gov Other reactivity descriptors that can be derived from DFT calculations include ionization potential, electron affinity, electronegativity, and global hardness. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
As of the latest available research, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not present in publicly accessible scientific literature. Molecular dynamics simulations are powerful computational methods used to study the time-dependent behavior of molecular systems, providing detailed insights into their dynamic motions, conformational changes, and intermolecular interactions.
While MD simulations have been applied to other related phenolic compounds to understand their behavior in various environments, dedicated studies on the dynamic properties and interaction profiles of this compound are yet to be published. Such a study, if conducted, would be invaluable for elucidating several aspects of this molecule's behavior at the atomic level.
A hypothetical molecular dynamics study of this compound could, for example, explore its aggregation behavior, its interaction with different solvents, or its conformational flexibility. The presence of the bulky diisopropyl groups would likely have a significant influence on its rotational dynamics and how it interacts with neighboring molecules. Furthermore, the nitroso and phenol functionalities would be key sites for hydrogen bonding and other electrostatic interactions, which could be meticulously analyzed through simulation.
The tautomerism between the nitrosophenol and quinone-monoxime forms, a known characteristic of nitrosophenols, would be a particularly interesting phenomenon to investigate via molecular dynamics. Simulations could potentially reveal the energetic barriers and transition pathways between these tautomers under various conditions, offering a dynamic complement to static quantum chemical calculations.
Given the absence of specific research in this area, no data tables on the dynamic behavior or interaction energies of this compound from molecular dynamics simulations can be provided at this time. The scientific community awaits future computational studies that may shed light on these complex and important molecular behaviors.
Reaction Mechanisms and Chemical Reactivity of the Nitrosophenol Moiety
Investigation of Reaction Pathways Involving the Nitrosyl Group
The nitrosyl group (-NO) is the primary center of reactivity in 2,6-diisopropyl-4-nitrosophenol, participating in a crucial tautomeric equilibrium and a range of redox reactions.
Tautomerism between Nitrosophenol and Quinone Monoxime Forms
A defining characteristic of p-nitrosophenols is their existence in a tautomeric equilibrium with their p-quinone monoxime isomers. winona.edu This equilibrium involves the migration of a proton from the phenolic oxygen to the nitrosyl oxygen, resulting in two distinct constitutional isomers: the aromatic nitrosophenol form and the non-aromatic quinonoid form. winona.edunih.gov
For the parent p-nitrosophenol, the equilibrium often favors the quinone monoxime form. rsc.orgresearchgate.net This preference is attributed to a combination of factors. While the nitrosophenol form benefits from the stability of its aromatic ring, the quinone monoxime form possesses a more stable oxime group compared to the nitroso group. rsc.orgresearchgate.net Additionally, the proton is bound more tightly to the oxime function than to the phenolic oxygen. researchgate.net Hückel model calculations suggest that while the aromatic nitrosophenol structure is inherently more stable in terms of π-electron binding energy, the quinonoid structure of the oxime tautomer retains a significant portion of this stabilization. rsc.orgresearchgate.net
This tautomerism is not merely a theoretical concept; it has practical implications for the reactivity of the molecule. For instance, the quinone monoxime form can act as a heteroatomic diene in cycloaddition reactions. nih.gov
| Tautomeric Form | Key Structural Features | Relative Stability Factors |
|---|---|---|
| Nitrosophenol | Aromatic ring, -OH group, -N=O group | Aromatic stabilization |
| Quinone Monoxime | Quinonoid ring, =N-OH group (oxime) | Greater stability of the oxime group, Tighter proton binding to the oxime |
Oxidation and Reduction Chemistry of the Nitrosyl Functionality
The nitrosyl group in this compound is redox-active. The reduction of the nitroso group is a common reaction pathway. For example, related compounds like 2,6-dichloro-4-nitrophenol (B181596) can be reduced to the corresponding 2,6-dichloro-4-aminophenol using reagents such as hydrazine (B178648) hydrate (B1144303) or through catalytic hydrogenation. This suggests that this compound can be a precursor for the synthesis of 2,6-diisopropyl-4-aminophenol, a valuable intermediate.
The electrochemical behavior of nitrosophenols is also of interest. Studies on related nitrostyrene (B7858105) derivatives have shown that reduction potentials are sensitive to both electronic and steric effects of substituents. An increase in the electron-donating properties of a substituent tends to make the reduction potential more negative. Conversely, steric hindrance can shift the reduction potential to more negative values by altering the planarity and conjugation of the molecule.
Oxidation of the nitrosophenol can also occur. For instance, the formation of 2,6-di-tert-butyl-4-nitrophenol (B147179) has been observed from related phenolic antioxidant precursors, indicating that the nitroso group can be oxidized to a nitro group (-NO2).
Influence of Bulky Isopropyl Substituents on Reaction Kinetics and Selectivity
The two isopropyl groups at the ortho positions (2 and 6) to the phenolic hydroxyl group in this compound create significant steric hindrance around the reactive centers of the molecule. This steric bulk has a profound impact on both the speed and the outcome of chemical reactions.
Steric hindrance can impede the approach of reactants to the nitrosyl and hydroxyl groups, thereby slowing down reaction rates compared to less hindered analogues. This effect is a general principle in organic chemistry, where bulky groups can sterically shield a reaction site.
Furthermore, steric hindrance can dictate the selectivity of a reaction. In electrophilic substitution reactions, for example, the bulky isopropyl groups would direct incoming electrophiles away from the sterically crowded ortho positions, favoring reaction at less hindered sites. While the primary reactive site in this molecule is the nitrosophenol functionality itself, any further reactions on the aromatic ring would be heavily influenced by these substituents.
The synthesis of molecules containing bulky groups like the 2,6-diisopropylphenyl moiety often requires specific conditions to overcome steric challenges. For example, the synthesis of complexes with ligands bearing 2,6-diisopropylaniline (B50358) can be low-yielding and require prolonged reaction times.
Intermolecular Reactions and Derivative Formation
The bifunctional nature of this compound, with its acidic phenol (B47542) and reactive nitrosyl/oxime group, allows for a variety of intermolecular reactions and the formation of numerous derivatives.
One important class of reactions is the formation of metal complexes. The nitrosophenol can act as a ligand, coordinating with metal ions. For instance, related nitrosophenol compounds are known to form stable complexes with copper. nih.gov These metal complexes themselves can have interesting reactivity, such as participating in [4+2] cycloaddition reactions where the copper nitrosophenol complex acts as a diene. nih.gov While specific studies on this compound complexes are not prevalent, the formation of palladium(II) complexes with the structurally similar 2,6-dimethyl-4-nitropyridine (B1587124) has been reported, demonstrating the ability of sterically hindered pyridyl and likely phenolic compounds to coordinate with transition metals. winona.edu
The quinone monoxime tautomer of this compound is a potential candidate for Diels-Alder reactions. In this type of reaction, the quinone monoxime would act as the diene, reacting with a dienophile to form a new six-membered ring. The reactivity and selectivity of such reactions are known to be influenced by the substituents on the quinone. rsc.org
| Reaction Type | Reacting Tautomer/Group | Potential Product | Reference/Analogy |
|---|---|---|---|
| Metal Complexation | Nitrosophenol/Quinone Monoxime | Coordination compounds (e.g., with Cu, Pd) | Copper nitrosophenol complexes nih.gov, Palladium nitropyridine complexes winona.edu |
| Diels-Alder Cycloaddition | Quinone Monoxime | Tricyclic adducts | Reactions of other benzoquinones rsc.orgresearchgate.net |
| Reduction | Nitrosyl Group | 2,6-Diisopropyl-4-aminophenol | Reduction of 2,6-dichloro-4-nitrophenol |
| Oxidation | Nitrosyl Group | 2,6-Diisopropyl-4-nitrophenol | Oxidation of related phenolic antioxidants |
Supramolecular Chemistry and Molecular Aggregation Phenomena
Interactions of 2,6-Diisopropyl-4-nitrosophenol with Model Membrane Systems
The amphiphilic nature of this compound, possessing both hydrophobic (diisopropyl groups) and polar (hydroxyl and nitroso groups) regions, suggests a significant interaction with lipid bilayers, the primary components of cell membranes.
While direct studies on this compound are limited, the behavior of other phenolic and amphiphilic molecules provides a framework for understanding its likely effects on lipid membranes. Small molecules can induce significant structural and dynamic perturbations within lipid bilayers. nih.govnih.gov These perturbations can include alterations in membrane thickness, lipid packing density, and the introduction of structural defects. nih.gov
For instance, the inclusion of molecules into the bilayer can expand the average surface area per lipid, leading to a decrease in the thickness of the hydrocarbon core. nih.gov Conversely, some molecules can increase the ordering of the acyl chains, leading to a more condensed and stable membrane structure. nih.gov Valproic acid, for example, has been shown to decrease the phase transition temperature of DMPC bilayers and induce the formation of pores and other defects, which can compromise membrane stability. nih.gov Given its structure, this compound is expected to insert into the bilayer and cause local disruptions. The bulky diisopropyl groups would likely perturb the packing of the lipid acyl chains in the hydrophobic core, while the polar phenol-nitroso headgroup would interact with the polar headgroups of the phospholipids.
Table 1: Potential Physicochemical Perturbations of Lipid Bilayers by Phenolic Compounds
| Perturbation Type | Likely Effect of this compound | Rationale based on Analogous Compounds |
| Membrane Fluidity | Increase in fluidity of the hydrophobic core | The bulky diisopropyl groups disrupt the orderly packing of lipid acyl chains, similar to other intercalating molecules. nih.gov |
| Bilayer Thickness | Localized decrease | Insertion of the molecule can increase the area per lipid, leading to a thinning of the membrane. nih.gov |
| Phase Transition | Lowering of the main phase transition temperature (Tm) | Disruption of lipid packing generally leads to a decrease in the energy required to transition from a gel to a liquid-crystalline state. nih.gov |
| Membrane Permeability | Potential increase | The creation of defects or pores in the bilayer structure can increase its permeability to ions and small molecules. nih.gov |
The precise location of a small molecule within a lipid bilayer is determined by its polarity and molecular structure. Spectroscopic studies on ortho-nitrophenol (ONP) have shown that it preferentially localizes in the interfacial region of phospholipid bilayers. nih.gov This region, situated between the hydrophobic hydrocarbon core and the aqueous environment, accommodates the polar headgroups of the lipids. The localization of ONP at this interface was demonstrated by its superior ability to quench the fluorescence of a probe (TMA-DPH) known to reside in the polar headgroup region compared to a probe (DPH) located in the hydrocarbon core. nih.gov
Due to its structural similarities, this compound is also expected to accumulate at the lipid-water interface. The polar hydroxyl and nitroso groups would be anchored in the aqueous interface through potential hydrogen bonding with water molecules and the phosphate (B84403) and carbonyl groups of the phospholipids. Simultaneously, the nonpolar diisopropyl-substituted phenyl ring would be embedded within the upper portion of the hydrocarbon core. This interfacial localization is a common feature for many amphiphilic drug molecules and is critical to their biological activity and transport across membranes. nih.gov
Self-Assembly and Non-Covalent Interactions
The self-assembly of phenolic molecules is primarily driven by hydrogen bonding, with steric factors playing a crucial role in modulating the final supramolecular architecture.
Phenols are excellent hydrogen bond donors (via the hydroxyl group) and can also act as acceptors. The nature of the substituent at the para-position (position 4) significantly influences the acidity of the phenolic proton and, consequently, the strength of the hydrogen bonds it can form. In the solid state, phenols typically form intermolecular hydrogen-bonded chains or rings. nih.gov For example, 4-nitrophenol (B140041) forms extensive intermolecular hydrogen bonds, which contributes to its higher melting point and water solubility compared to 2-nitrophenol, which forms an intramolecular hydrogen bond between the nitro and hydroxyl groups. docbrown.info
Theoretical studies on 4-substituted phenols complexed with molecules like water or ammonia (B1221849) show that electron-withdrawing groups enhance the hydrogen bond donor capacity of the phenolic hydroxyl group. The nitroso group (-N=O) in this compound is electron-withdrawing, which would increase the acidity of the phenolic proton and promote stronger hydrogen bonding compared to unsubstituted phenol (B47542). Furthermore, studies on ortho-substituted phenols reveal that intramolecular hydrogen bonds can be formed, which can compete with intermolecular interactions. acs.orgpku.edu.cn
The presence of bulky substituents ortho to the hydroxyl group imposes significant steric hindrance, which plays a critical role in controlling aggregation. Studies on 2,6-di-tert-butylphenols, which are sterically similar to 2,6-diisopropylphenols, show that the bulky groups can physically block the approach of other molecules, hindering the formation of the extensive hydrogen-bonded networks seen in less substituted phenols. nih.gov
This steric shielding of the phenolic hydroxyl group can:
Limit intermolecular hydrogen bonding: The diisopropyl groups make it difficult for other phenol molecules to get close enough to form strong, linear hydrogen bonds, thus inhibiting large-scale aggregation.
Favor smaller aggregates: Instead of long chains, sterically hindered phenols may form dimers or small cyclic oligomers.
Influence solvent interactions: The steric hindrance can affect how solvent molecules interact with the phenolic group, which can alter aggregation processes in solution. nih.gov
Therefore, the self-association of this compound is a balance between the strong hydrogen-bonding propensity endowed by the 4-nitroso group and the significant steric hindrance from the two ortho-isopropyl groups.
Co-crystallization and Polymorphism Studies of Related Phenolic Derivatives
Co-crystallization is a technique used to design new solid forms of molecules by combining them with other components (coformers) in a crystal lattice through non-covalent interactions, primarily hydrogen bonding. nih.govnih.gov Polymorphism refers to the ability of a single compound to crystallize in multiple different crystal structures.
Studies on the co-crystallization of various active pharmaceutical ingredients with phenolic coformers have shown that the success of forming a co-crystal is highly dependent on the substitution pattern of the phenol. acs.org Specifically, phenols with bulky carbon substituents in the ortho position often fail to form co-crystals due to steric hindrance, which prevents the formation of the necessary hydrogen bonds with the target molecule. acs.org This suggests that this compound would be a challenging coformer for many molecules, as the isopropyl groups would likely interfere with the required supramolecular synthons.
Phenol itself is known to exhibit pressure-induced polymorphism, transitioning to a new crystal structure with different hydrogen bonding arrangements under high pressure. nih.gov This phenomenon is common among molecules that can form directional interactions like hydrogen bonds. Given that this compound possesses the requisite functional groups for directional interactions, it is plausible that it could also exhibit polymorphism, with different crystal forms arising from variations in molecular packing and hydrogen bonding networks, as influenced by the bulky isopropyl groups.
Applications in Advanced Materials Science and Functional Chemical Systems
Design of Non-Aggregating Macrocyclic Systems Incorporating Hindered Phenoxy Moieties
Large, planar aromatic macrocycles like phthalocyanines and porphyrins are of great interest for applications in optical imaging, photodynamic therapy, and electronics. upenn.edu However, their strong tendency to aggregate via π-stacking in both aqueous and organic media often quenches their desirable photophysical properties and limits their practical use. upenn.eduacademie-sciences.fr Molecular aggregation provides an efficient non-radiative pathway for energy relaxation, leading to weaker fluorescence, reduced triplet state quantum yields, and shorter lifetimes, which diminishes their effectiveness as photosensitizers. academie-sciences.fr
To overcome this challenge, researchers have focused on modifying the periphery of these macrocycles with bulky substituents that physically prevent the molecules from approaching each other. The 2,6-diisopropylphenoxy moiety, derived from 2,6-diisopropyl-4-nitrophenol, is an exemplary sterically hindering group for this purpose. Attaching these bulky units to the macrocyclic core forces them to rotate significantly relative to the macrocycle's plane, effectively disrupting the face-to-face π-stacking that causes aggregation. upenn.edu This strategy ensures that the molecules remain in their monomeric, photoactive state, preserving their strong light absorption and emission characteristics. academie-sciences.fr
One successful approach involves incorporating these hindered phenoxy groups into phthalocyanine (B1677752) structures. By preventing aggregation, these substituents ensure that the unique electronic and photophysical properties of the phthalocyanine core are maintained, which is crucial for applications that rely on the interaction of light with individual molecules. upenn.eduacademie-sciences.fr The result is a non-aggregating phthalocyanine with enhanced stability and performance. upenn.edu
Potential as Building Blocks in Organic Frameworks and Supramolecular Assemblies
The structural features of 2,6-diisopropyl-4-nitrophenol—a rigid aromatic ring, a reactive hydroxyl group, and sterically demanding isopropyl groups—make it and its derivatives attractive building blocks for the construction of more complex, highly ordered materials like metal-organic frameworks (MOFs) and other supramolecular assemblies.
Hindered phenols, in general, are being explored for incorporation into novel materials to enhance durability and resistance to degradation. vinatiorganics.com Their ability to form stable structures can lead to the development of advanced polymers and functional materials with longer lifespans. vinatiorganics.comnih.gov In the context of supramolecular chemistry, the directional nature of the hydroxyl group can be used to guide the self-assembly process through hydrogen bonding, while the bulky isopropyl groups can be used to control the packing and porosity of the resulting framework.
The synthesis of materials like MOFs often relies on the precise geometric and chemical properties of the organic linkers. While specific research on MOFs built directly from 2,6-diisopropyl-4-nitrophenol is emerging, the principles of using hindered phenols as structural motifs are well-established. mdpi.com The combination of a reactive site for coordination with metal ions and bulky groups to create void spaces makes these compounds promising candidates for creating robust and porous frameworks for applications in gas storage, separation, and catalysis.
Role in Modulating Physico-Chemical Properties of Conjugated Systems (e.g., solubility, photostability)
Beyond preventing aggregation, the incorporation of 2,6-diisopropylphenoxy groups plays a crucial role in fine-tuning the essential physico-chemical properties of conjugated systems. These properties are critical for the processability and long-term performance of organic materials in electronic and photonic devices.
Solubility: Large π-conjugated systems are often notoriously insoluble in common organic solvents, which complicates their purification and processing. The bulky, nonpolar diisopropyl groups significantly enhance the solubility of the parent macrocycle or polymer. This improved solubility is a direct consequence of the disruption of strong intermolecular packing, allowing solvent molecules to interact more effectively with the conjugated system.
Photostability: Phthalocyanines are known for being highly photostable dyes. upenn.edu The addition of peripheral groups like the hindered phenoxy moieties can further enhance this stability. Hindered phenols are well-known for their antioxidant properties, functioning as stabilizers that protect materials from oxidative degradation. nih.govwelltchemicals.comfigshare.com They work by donating a hydrogen atom to neutralize reactive radical species, which can be generated by exposure to light and air, thereby preventing the chemical breakdown of the material and extending its operational lifetime. vinatiorganics.com
The table below summarizes the key photophysical properties of a non-aggregating zinc phthalocyanine functionalized with dendritic substituents, illustrating the typical characteristics maintained by preventing aggregation.
| Property | Value | Wavelength (nm) |
| B Band Absorption | - | ~350-352 |
| Q Band Absorption | - | ~677-680 |
| Fluorescence Emission | - | ~685-688 |
| Fluorescence Quantum Yield | 0.29 - 0.33 | - |
| Fluorescence Lifetime | 4.7 - 4.9 ns | - |
| Data adapted from studies on non-aggregating dendritic phthalocyanines, which exhibit properties typical of monomeric species. academie-sciences.fr |
By strategically employing derivatives of 2,6-diisopropyl-4-nitrophenol, materials scientists can exert a high degree of control over the morphology and functional properties of advanced materials, leading to enhanced performance and new technological applications.
Future Research Directions and Emerging Areas
Development of Green and Sustainable Synthetic Routes
The chemical industry's increasing focus on environmental stewardship is driving the development of green and sustainable synthetic methods. For compounds like 2,6-diisopropyl-4-nitrosophenol, this involves exploring alternatives to traditional synthesis routes that may use harsh reagents or generate significant waste.
One promising approach involves the adaptation of environmentally benign methods used for analogous compounds. For instance, a patented method for the synthesis of 2,6-diisopropyl-4-phenoxy aniline (B41778), which proceeds through a 2,6-diisopropyl-4-nitryl aniline intermediate, highlights the use of a quaternary ammonium (B1175870) salt as a catalyst. google.com This approach successfully lowers the reaction temperature and simplifies the process, making it more environmentally friendly and suitable for large-scale production. google.com
Furthermore, research into the synthesis of azoxybenzenes from nitrosobenzenes has demonstrated the efficacy of using N,N-diisopropylethylamine (DIPEA) as a cost-effective catalyst in water, a green solvent. nih.gov This reaction proceeds at room temperature and offers high yields and selectivity. nih.gov The underlying mechanism, which involves a single electron transfer and the formation of radical intermediates, could potentially be adapted for the synthesis of nitrosophenols, offering a more sustainable pathway. nih.gov
Future research in this area will likely focus on one-pot syntheses, the use of biodegradable catalysts, and the replacement of hazardous solvents with greener alternatives like water or supercritical fluids. The goal is to develop synthetic protocols that are not only efficient and high-yielding but also inherently safer and more sustainable.
Advanced Spectroscopic Characterization in Complex Environments
Understanding the behavior of this compound in complex environments, such as biological systems or advanced materials, requires sophisticated analytical techniques. While standard spectroscopic data exists for related compounds like 2,6-diisopropyl-4-nitrophenol, including Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Raman spectroscopy, future research will necessitate the application of more advanced methods. nih.gov
For example, studies on the parent compound, 2,6-diisopropylphenol, have utilized infrared (IR) spectroscopy in dilute carbon tetrachloride solutions to probe the steric effects of the isopropyl groups on the hydroxyl (O-H) bond. chemistryviews.org The observation of distinct absorption peaks provides insight into the conformational isomers of the molecule. chemistryviews.org
The characterization of complex derivatives, such as novel α,β-unsaturated iminium salts synthesized from N-(anthracen-9-ylmethyl)-2,6-diisopropylaniline, showcases the power of advanced spectroscopic techniques. mdpi.comresearchgate.net In these studies, Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction (SCXRD) were employed to unambiguously determine the molecular structure. mdpi.comresearchgate.net Furthermore, fluorescence spectroscopy was used to investigate the photophysical properties of these materials in both solution and the solid state, revealing high fluorescence quantum yields. mdpi.com
Future research will likely involve the use of time-resolved spectroscopy to study the excited-state dynamics of this compound and its derivatives. Additionally, techniques like surface-enhanced Raman spectroscopy (SERS) could be employed to detect and characterize the compound at very low concentrations in complex matrices.
Deeper Theoretical Insights into Reactive Intermediates and Transition States
Computational chemistry offers a powerful tool for gaining a deeper understanding of the reaction mechanisms, reactive intermediates, and transition states involving this compound. Quantum chemical calculations have been instrumental in elucidating the structure and reactivity of related phenolic compounds.
For instance, theoretical calculations were used to resolve questions about the infrared spectrum of 2,6-diisopropylphenol, confirming that the observed spectral features were due to specific steric interactions between the hydroxyl group and the isopropyl substituents. chemistryviews.org This demonstrates the ability of computational methods to provide insights that are difficult to obtain through experimental means alone.
The proposed mechanism for the synthesis of azoxybenzenes from nitrosobenzenes, which involves the formation of radical intermediates, highlights another area where theoretical studies can be impactful. nih.gov Computational modeling can be used to calculate the energies of these transient species and the activation barriers for their formation and subsequent reactions, thereby providing a more detailed picture of the reaction pathway.
Future theoretical work could focus on modeling the electronic structure of this compound in its ground and excited states to predict its spectroscopic properties and photochemical reactivity. Furthermore, computational studies could be employed to design new catalysts for its synthesis by mapping out the complete energy profiles of potential reaction pathways.
Exploration of New Supramolecular Architectures and Functional Materials
The unique structure of this compound, with its bulky isopropyl groups and functional nitroso and hydroxyl moieties, makes it an interesting building block for the construction of novel supramolecular architectures and functional materials.
The development of functional materials based on derivatives of 2,6-diisopropylaniline (B50358) further illustrates the potential in this area. For example, a novel α,β-unsaturated iminium salt incorporated into a rigid dibenzobarrelene backbone has been synthesized and shown to exhibit strong luminescence in both solution and the solid state. mdpi.comresearchgate.net The steric bulk of the diisopropylphenyl group plays a crucial role in preventing intramolecular interactions that could quench the fluorescence. mdpi.com Such materials could have applications in areas like organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net
Q & A
Basic Questions
Q. What are the primary synthetic routes for 2,6-Diisopropyl-4-nitrosophenol, and how can experimental parameters be optimized?
- Methodology : Nitrosation of 2,6-diisopropylphenol using sodium nitrite under acidic conditions (e.g., HCl) is a common route. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric optimization of nitrosating agents. Purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity (>95%) . For isotopic analogs (e.g., deuterated derivatives), deuterated reagents and solvents are essential to achieve >98 atom% D .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : IR (C=O stretch ~1650 cm⁻¹), UV-Vis (λmax ~400 nm for nitroso groups), and ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) .
- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths (e.g., C-N=O angle ~120°) and packing motifs. Data collection at 150 K minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound derivatives be resolved?
- Methodology : Discrepancies in bond angles or torsional parameters may arise from dynamic disorder or twinning. Use SHELXD for phase refinement and Olex2 for structure validation. For high-resolution data (d-spacing <1 Å), anisotropic displacement parameters improve accuracy. Cross-validate with DFT calculations (B3LYP/6-311++G(d,p)) to compare experimental and theoretical geometries .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min) shows decomposition >200°C.
- pH Stability : Monitor nitroso group degradation via HPLC (C18 column, acetonitrile/water mobile phase) at pH 2–12. Nitroso-to-nitro oxidation is significant at pH >10 .
Q. How can isotopic labeling (e.g., deuterated analogs) enhance environmental trace analysis of this compound?
- Methodology : Synthesize this compound-d4 (deuterated at aromatic positions) using D2O/H2SO4-mediated exchange. Use LC-MS/MS (MRM mode) for quantification in environmental matrices. Deuterated standards improve recovery rates (85–95%) by compensating for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
